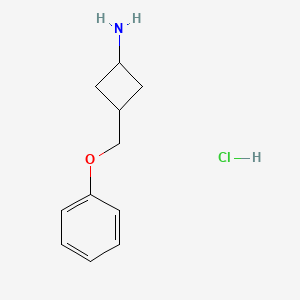

3-(Phenoxymethyl)cyclobutan-1-amine;hydrochloride

Description

3-(Phenoxymethyl)cyclobutan-1-amine hydrochloride is a cyclobutane-based amine salt featuring a phenoxymethyl substituent at the 3-position of the cyclobutane ring.

Properties

IUPAC Name |

3-(phenoxymethyl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c12-10-6-9(7-10)8-13-11-4-2-1-3-5-11;/h1-5,9-10H,6-8,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNOPNXDHCKDGHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)COC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(phenoxymethyl)cyclobutan-1-amine;hydrochloride typically involves the following steps:

Phenol Activation: Phenol is activated using a suitable reagent, such as thionyl chloride, to form phenol chloride.

Cyclobutane Formation: Cyclobutane-1-amine is reacted with phenol chloride under controlled conditions to form the phenoxymethyl derivative.

Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Phenoxymethyl)cyclobutan-1-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: Substitution reactions can occur at the phenoxymethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Oxidation can lead to the formation of phenolic derivatives.

Reduction Products: Reduction can yield amines or other reduced forms.

Substitution Products: Substitution reactions can produce a variety of substituted phenoxymethyl derivatives.

Scientific Research Applications

3-(Phenoxymethyl)cyclobutan-1-amine;hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in biological studies to investigate its interactions with biological molecules and pathways.

Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(phenoxymethyl)cyclobutan-1-amine;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The phenoxymethyl group can engage in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Structural Features and Functional Group Impact

- Phenoxymethyl vs. Methyl ( vs.

- Benzyloxy vs. Phenoxymethyl (): The benzyloxy group in N-[3-(Benzyloxy)benzyl]-2-butanamine HCl introduces a larger aromatic system, which may improve receptor binding but exacerbate solubility limitations due to increased hydrophobicity.

Halogenated Derivatives ():

Fluorine and bromine substituents (e.g., in 3-(difluoromethyl) and bromo-fluorophenyl analogs) enhance metabolic stability and electronic interactions. For example, the difluoromethyl group in reduces oxidative metabolism susceptibility, a common issue with alkyl chains .Ether-Linked Substituents (): The isopropoxy group in cis-3-(propan-2-yloxy)cyclobutan-1-amine HCl introduces an oxygen atom, balancing lipophilicity and polarity. This may improve pharmacokinetic profiles compared to purely hydrocarbon chains.

Biological Activity

3-(Phenoxymethyl)cyclobutan-1-amine;hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies, drawing from diverse sources to present a comprehensive overview.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a phenoxymethyl group and an amine functional group. Its hydrochloride salt form enhances solubility in biological systems, facilitating its bioactivity.

Research indicates that this compound may interact with various biological pathways:

- Neurotransmitter Modulation : The compound has shown potential in modulating neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

- Antimicrobial Activity : Preliminary studies suggest antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit bacterial growth. For instance, it exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial effect.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

In Vivo Studies

Animal studies have shown that the compound may exert neuroprotective effects. For example, in a rodent model of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved behavioral outcomes.

Case Studies

- Neuroprotective Effects : A study published in the Journal of Neuropharmacology highlighted the neuroprotective properties of this compound in models of oxidative stress. Mice treated with the compound showed lower levels of oxidative markers compared to controls .

- Antimicrobial Efficacy : In another study, researchers investigated the antimicrobial efficacy of the compound against various pathogens. The results indicated a significant reduction in bacterial load in treated groups compared to untreated controls, supporting its use as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Phenoxymethyl)cyclobutan-1-amine hydrochloride, and what critical parameters influence yield and purity?

- Methodology : A common approach involves reductive amination of ketone precursors (e.g., 3-(Phenoxymethyl)cyclobutanone) with ammonia or substituted amines under catalytic hydrogenation or sodium borohydride reduction. Post-synthesis, the free amine is converted to the hydrochloride salt using HCl gas or concentrated HCl in anhydrous solvents like ethanol. Key parameters include reaction temperature (20–40°C), pH control during salt formation, and purification via recrystallization from ethanol/ethyl acetate mixtures to achieve ≥95% purity .

Q. How can researchers validate the structural identity and purity of this compound?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm the cyclobutane ring, phenoxymethyl group, and amine proton environments.

- HPLC-MS with a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (≥98%) and detect trace impurities.

- Elemental analysis (C, H, N, Cl) to validate stoichiometry. Batch-specific certificates of analysis should accompany commercial standards .

Q. What storage conditions ensure long-term stability?

- Methodology : Store as a crystalline solid at –20°C in airtight, light-protected containers under inert gas (e.g., argon). Stability studies indicate no degradation for ≥5 years under these conditions. For solutions (e.g., 10 mM in DMSO), aliquot and store at –80°C to prevent freeze-thaw degradation .

Advanced Research Questions

Q. How can researchers investigate the compound’s interactions with biological targets (e.g., receptors or enzymes)?

- Methodology :

- Radioligand binding assays : Use tritiated or fluorescently labeled analogs to quantify affinity (Ki) for targets like NMDA or sigma receptors, referencing arylcyclohexylamine structural analogs (e.g., 3-fluoro PCP) .

- Molecular docking simulations : Employ software (e.g., AutoDock Vina) to model interactions with receptor binding pockets, guided by crystallographic data from related amines .

Q. What strategies resolve enantiomeric mixtures of this chiral amine?

- Methodology :

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to separate enantiomers.

- Diastereomeric salt formation : React the racemic mixture with chiral acids (e.g., tartaric acid) and recrystallize to isolate enantiopure forms .

Q. How can in vivo pharmacokinetic studies be designed for this compound?

- Methodology :

- Rodent models : Administer via intravenous (1–5 mg/kg) or oral routes (10–20 mg/kg). Collect plasma samples at timed intervals and quantify using LC-MS/MS.

- Metabolic profiling : Incubate with liver microsomes to identify cytochrome P450-mediated metabolites (e.g., hydroxylation at the cyclobutane ring) .

Q. What analytical methods detect trace impurities or degradation products?

- Methodology :

- Forced degradation studies : Expose the compound to heat (60°C), light (UV, 254 nm), and acidic/alkaline conditions.

- High-resolution mass spectrometry (HRMS) : Identify degradation products (e.g., oxidized phenoxymethyl groups) with ppm-level accuracy .

Data Contradictions and Resolution

- Stability in solution : While crystalline forms are stable for years, aqueous solutions (pH < 5) may hydrolyze the cyclobutane ring. Use buffered solutions (pH 6–7) for biological assays to mitigate degradation .

- Receptor specificity : Structural analogs like 3-fluoro PCP show NMDA receptor antagonism, but 3-(Phenoxymethyl)cyclobutan-1-amine’s activity may differ due to steric effects from the phenoxymethyl group. Comparative dose-response studies are critical .

Safety and Compliance

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Follow institutional guidelines for waste disposal (e.g., neutralize with sodium bicarbonate before incineration) .

- Ethical compliance : This compound is strictly for research; human/animal administration is prohibited without regulatory approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.